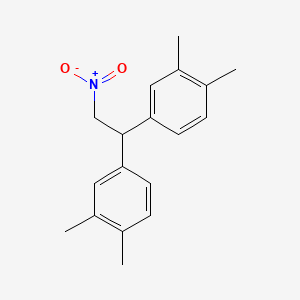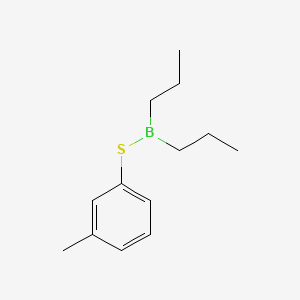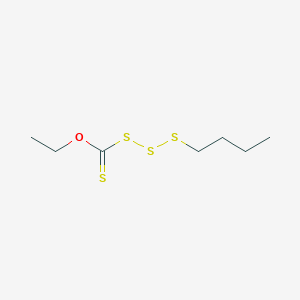
7-Octyn-2-ol, 2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Octyn-2-ol, 2-methyl- is an organic compound with the molecular formula C10H18O. It is a colorless liquid with a fresh, floral, slightly lime-like odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
7-Octyn-2-ol, 2-methyl- can be synthesized by treating myrcene with diethylamine to give a mixture of geranyl- and neryldiethylamine. These compounds are then hydrated with a dilute acid to form the corresponding hydroxydiethylamines. Deamination to myrcenol is effected by using a palladium–phosphine–cation complex as a catalyst .
Industrial Production Methods
In industrial settings, 7-Octyn-2-ol, 2-methyl- is typically produced by the chlorination of myrcene, followed by hydrolysis . This method is efficient and yields a high purity product suitable for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-Octyn-2-ol, 2-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 7-Octyn-2-ol, 2-methyl- into different alcohols or hydrocarbons.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
7-Octyn-2-ol, 2-methyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the production of other compounds.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 7-Octyn-2-ol, 2-methyl- involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Octen-2-ol, 2-methyl-6-methylene-: This compound has a similar structure but differs in the position of the double bond and the presence of a methylene group.
Myrcene: A precursor to 7-Octyn-2-ol, 2-methyl-, myrcene is a monoterpene with a similar molecular formula but different functional groups.
Uniqueness
7-Octyn-2-ol, 2-methyl- is unique due to its specific structure, which imparts distinct chemical and physical properties. Its pleasant floral scent makes it particularly valuable in the fragrance industry, and its reactivity allows for various chemical transformations .
Propriétés
Numéro CAS |
62873-32-9 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
2-methyloct-7-yn-2-ol |
InChI |
InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10/h1,10H,5-8H2,2-3H3 |
Clé InChI |
KAFGPFJIXYZFNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCCC#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


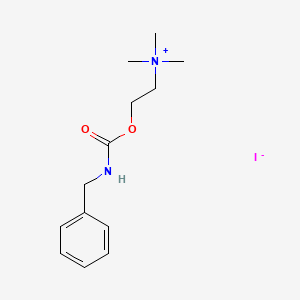

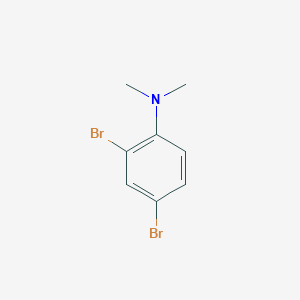

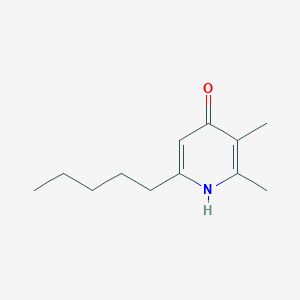
![5-Ethyl-2-[1-(ethylamino)ethylidene]cyclohexane-1,3-dione](/img/structure/B14506593.png)
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
![(NE)-N-[3-(2-aminoethylimino)butan-2-ylidene]hydroxylamine](/img/structure/B14506600.png)
![Ethyl 4-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14506604.png)
